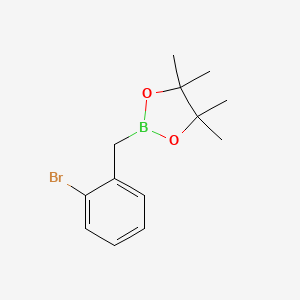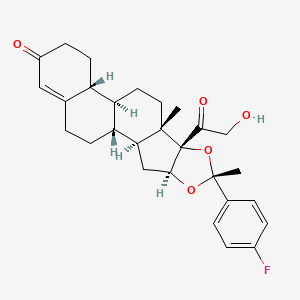
3,4,6-trimethyl-2-methylidene-1H-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-trimethyl-2-methylidene-1H-pyridine is a heterocyclic compound belonging to the pyridine family. Pyridine derivatives are significant in both natural products and synthetic chemistry due to their diverse biological activities and applications in pharmaceuticals and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trimethyl-2-methylidene-1H-pyridine typically involves the reaction of acetyl acetone with corresponding aldehydes and ammonia gas . This method is commonly used in laboratory settings to produce the compound on a small scale.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,6-trimethyl-2-methylidene-1H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and hydrogenated pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3,4,6-trimethyl-2-methylidene-1H-pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3,4,6-trimethyl-2-methylidene-1H-pyridine involves its interaction with various molecular targets and pathways. It can undergo redox reactions, influencing cellular oxidative stress levels. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,6-Trimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
- 2,4,6-Trimethyl-1,3-phenylene diisocyanate
Uniqueness
3,4,6-trimethyl-2-methylidene-1H-pyridine is unique due to its specific substitution pattern and the presence of a methylene group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives .
Eigenschaften
CAS-Nummer |
144486-85-1 |
|---|---|
Molekularformel |
C9H13N |
Molekulargewicht |
135.21 |
IUPAC-Name |
3,4,6-trimethyl-2-methylidene-1H-pyridine |
InChI |
InChI=1S/C9H13N/c1-6-5-7(2)10-9(4)8(6)3/h5,10H,4H2,1-3H3 |
InChI-Schlüssel |
IFPUBRBSUPJKDB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C)N1)C)C |
Synonyme |
Pyridine, 1,2-dihydro-3,4,6-trimethyl-2-methylene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)


![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester](/img/structure/B589766.png)





